2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine
Description
Properties
IUPAC Name |
2,3-dimethylpyrido[3,4-b]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-5-6(2)13-9-7(10)3-11-4-8(9)12-5/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGOOAPKCDAMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=CN=CC2=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721228 | |
| Record name | 2,3-Dimethylpyrido[3,4-b]pyrazin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109868-80-6 | |
| Record name | 2,3-Dimethylpyrido[3,4-b]pyrazin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed C–H Functionalization and Cross-Coupling
A patent (WO2024015825A1) describes a nickel-catalyzed Negishi coupling strategy for introducing methyl groups into brominated pyridine precursors. While the patent focuses on 5-bromo-3,4-dimethylpyridin-2-amine synthesis, its methodology is adaptable to pyrido-pyrazine systems. Key steps include:
-
Directing Group Installation : Reacting 3,5-dibromo-4-methylpyridin-2-amine with N,N-dimethylformamide-dimethylacetal (DMF-DMA) to form (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide.
-
Methylation via Negishi Coupling : Treating the intermediate with methylzinc bromide in the presence of a nickel catalyst (e.g., NiCl₂(dme)) to replace the 3-bromo substituent with a methyl group.
-
Hydrolysis : Acidic hydrolysis removes the directing group, yielding the target amine.
Advantages :
-
High regioselectivity due to directing group assistance.
-
Scalable for industrial production (reported yields >85% for analogous compounds).
Challenges :
-
Requires handling air-sensitive organozinc reagents.
-
Nickel catalyst residues necessitate rigorous purification.
Multicomponent Cyclocondensation
A study on pyrido[2,3-b]pyrazines demonstrates a one-pot synthesis using 2,3-diaminopyridine and carbonyl compounds. Adapting this for 2,3-dimethylpyrido[3,4-b]pyrazin-8-amine:
-
Reactants : 2,3-Diamino-4-methylpyridine and ethyl 2-oxobutanoate.
-
Cyclization : Heating under reflux in ethanol forms the pyrazine ring.
-
Functionalization : Subsequent methylation at C2 using methyl iodide and a base (e.g., K₂CO₃).
Reaction Scheme :
Post-Synthetic Modification of Preformed Heterocycles
Korean research (KoreaScience KR) outlines functionalization strategies for pyrido[2,3-b]pyrazines:
-
Amination : Nitration at C8 followed by reduction (e.g., H₂/Pd-C).
-
Methylation : Alkylation with methyl iodide or dimethyl sulfate under basic conditions.
Example :
-
Starting from 3-(2-oxo-1,2-dihydropyrido[2,3-b]pyrazin-3-yl)propanoic acid, hydrazine hydrate introduces the amine group.
Comparative Analysis of Methods
Key Observations :
-
The Negishi coupling approach offers superior yield and scalability but requires specialized reagents.
-
Multicomponent cyclization is cost-effective but may lack regiochemical control.
Mechanistic Insights and Optimization
Regioselectivity in Negishi Coupling
The nickel catalyst facilitates oxidative addition into the C–Br bond, followed by transmetalation with methylzinc. Density functional theory (DFT) studies on analogous systems suggest that electron-donating groups (e.g., –NMe₂) enhance reactivity at the ortho position.
Cyclocondensation Kinetics
In multicomponent reactions, the rate-determining step is imine formation between the diamine and diketone. Polar solvents (e.g., DMF) accelerate cyclization but may promote side reactions.
Spectroscopic Characterization
Reported data for related compounds (pyrido[2,3-b]pyrazines):
-
¹H NMR : Aromatic protons appear at δ 7.2–8.5 ppm; methyl groups resonate as singlets near δ 2.1–2.5 ppm.
-
IR : N–H stretches at 3300–3500 cm⁻¹; C=N vibrations at 1600–1650 cm⁻¹.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Alkylated or arylated derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 2,3-Dimethylpyrido[3,4-b]pyrazin-8-amine as an anticancer agent. The compound has been evaluated for its antiproliferative effects against several cancer cell lines, including breast, colon, liver, and ovarian cancers. In vitro studies demonstrated significant cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment. The molecular docking studies conducted alongside these evaluations indicated favorable interactions with key cancer-related targets, enhancing the understanding of its mechanism of action .
Mechanism of Action
The compound's mechanism involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. For instance, it has been shown to disrupt the activity of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This disruption leads to cell cycle arrest and apoptosis in cancer cells .
Material Science Applications
Nonlinear Optical Properties
This compound exhibits remarkable nonlinear optical (NLO) properties. Research indicates that derivatives of this compound can be utilized in NLO applications due to their high first-order hyperpolarizabilities. These properties make them suitable for use in advanced photonic devices and sensors. The calculated values for hyperpolarizabilities suggest that these compounds could be engineered for specific technological applications in optics and telecommunications .
Electrochemical Sensing
Another significant application of this compound is in the field of electrochemical sensing. Recent studies have demonstrated its effectiveness as a sensor for detecting DNA and other biomolecules. The electrochemical properties allow for sensitive detection methods that could be beneficial in clinical diagnostics and environmental monitoring .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Significant cytotoxicity against various cancer cell lines; effective CDK inhibition |
| Material Science | Nonlinear Optical Devices | High first-order hyperpolarizabilities; potential for advanced photonic applications |
| Electrochemical Sensing | Detection of DNA | High sensitivity and specificity in detecting biomolecules |
Case Studies
Case Study 1: Anticancer Evaluation
In a recent study published in Scientific Reports, researchers synthesized several derivatives based on this compound and evaluated their anticancer properties. The study utilized both in vitro assays and molecular docking techniques to assess the binding affinities of these compounds to target proteins involved in cancer progression. Results indicated that certain derivatives exhibited IC50 values lower than 1 µM against multiple cancer types, showcasing their potential as new therapeutic agents .
Case Study 2: Nonlinear Optical Applications
A study focused on the nonlinear optical properties of pyrido[3,4-b]pyrazine derivatives revealed that modifications to the this compound structure enhanced its NLO response significantly. The researchers reported a notable increase in hyperpolarizability values when specific substituents were added to the core structure. This finding suggests pathways for designing new materials with tailored optical properties for use in high-performance devices .
Mechanism of Action
The mechanism of action of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it can insert itself between DNA base pairs, disrupting the normal function of the DNA. This can lead to the inhibition of DNA replication and transcription, which is a mechanism exploited in anticancer therapies. Additionally, its ability to inhibit enzymes can be attributed to its binding to the active site, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in its pyrido[3,4-b]pyrazine core, distinguishing it from related scaffolds. Key comparisons include:
- Electronic and Steric Effects : The 2,3-dimethyl groups in the target compound may enhance lipophilicity compared to methoxy or aryl substituents in imidazo[1,2-a]pyrazines () or pyrazolo[1,5-a]pyrazines (). This could influence membrane permeability in drug design .
- Amino Group Positioning: The 8-amino group is conserved across adenine-mimetic compounds (e.g., imidazo[1,2-a]pyrazin-8-amines), enabling critical hydrogen-bond interactions with biological targets .
Patent and Industrial Relevance
- Kinase Inhibitors : Patent EP 2023/39 () highlights pyrazolo[1,5-a]pyrazines as kinase inhibitors. The target compound’s dimethyl groups could similarly modulate kinase binding but with distinct steric effects .
- Scalability: The GBB reaction () is amenable to high-throughput synthesis, whereas quinoxaline derivatives () require stringent oxidative conditions, complicating scale-up .
Biological Activity
Overview
2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused pyridine and pyrazine ring system with two methyl groups at the 2nd and 3rd positions. Its biological activity primarily stems from its role as a kinase inhibitor and its ability to intercalate DNA, making it a candidate for anticancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : This compound acts as a kinase inhibitor, which is crucial in regulating cell signaling pathways involved in cell proliferation and survival. Specifically, it has been noted for inhibiting RAF kinases (e.g., BRAF), which are often mutated in various cancers .
- DNA Intercalation : The compound can insert itself between DNA base pairs. This intercalation disrupts normal DNA functions such as replication and transcription, which can lead to apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Caco-2 (Colorectal) | 5 - 10 | Inhibition of cell proliferation |
| HT-29 (Colorectal) | 5 - 10 | Induction of apoptosis |
These results suggest that the compound's ability to inhibit cell proliferation may be linked to its kinase inhibitory properties and its interaction with DNA .
Antimicrobial Activity
Beyond its anticancer effects, this compound has also been evaluated for antimicrobial properties. Preliminary studies indicate potential activity against both gram-positive and gram-negative bacteria. The specific mechanisms are still under investigation but may involve disruption of bacterial DNA synthesis or enzyme inhibition .
Anti-inflammatory Effects
Emerging research suggests that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation, where kinase inhibitors can modulate inflammatory pathways effectively .
Case Studies
-
Inhibition of BRAF Kinase :
A study demonstrated that this compound effectively inhibited BRAF activity in vitro. This inhibition was correlated with reduced cell viability in melanoma cell lines harboring BRAF mutations. The study highlighted the potential of this compound as a targeted therapy for BRAF-mutant cancers . -
DNA Intercalation Studies :
Another investigation focused on the intercalation properties of this compound using spectroscopic techniques. Results indicated that the binding affinity to DNA was significant enough to warrant further exploration for therapeutic applications in oncology.
Q & A
Q. Q1: What are the established synthetic routes for 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine, and what intermediates are critical for its formation?
A1: The compound can be synthesized via multicomponent reactions (MCRs) involving pyrazine-2,3-diamine derivatives. For example, the Groebke-Blackburn-Bienaymé reaction has been utilized to construct similar fused pyrazine scaffolds by coupling amidine components (e.g., pyrazine-2,3-diamine) with aldehydes and isocyanides under mild conditions, yielding adenine-mimetic structures . Key intermediates include α-oxidized dihydroquinoxaline derivatives and α-dicyanomethylene adducts, which undergo cyclization and dehydrogenation steps to form the pyrido-pyrazine core .
Q. Q2: How is the structure of this compound validated experimentally?
A2: Structural validation typically combines elemental analysis, mass spectrometry (HRMS), and multinuclear NMR (¹H, ¹³C, DEPT-135). For example, elemental analysis of analogous pyridothienopyrimidines showed calculated vs. found values (e.g., C: 60.13% vs. 60.24%; N: 16.70% vs. 16.58%), confirming purity . ¹H NMR of methyl groups in similar compounds resolves as singlets at δ 2.5–3.0 ppm, while aromatic protons appear as multiplets at δ 7.0–8.5 ppm .
Advanced Synthesis and Mechanistic Insights
Q. Q3: How do reaction conditions (solvent, temperature, catalysts) influence the yield and selectivity of this compound?
A3: Oxidative solvents like oxygenated benzene enhance dehydrogenation and stabilize reactive intermediates (e.g., nitrenes or radical species) during cyclization . For hydrazine-mediated reactions, dioxane at room temperature optimizes ring closure without over-oxidation, as seen in ethyl 3-amino-9-arylpyrido-thienopyrimidine synthesis (yields: 70–85%) . Catalytic use of sodium triacetoxyborohydride in DCM:MeOH (2:1) facilitates reductive amination for functionalizing the 8-amino group .
Q. Q4: What mechanistic pathways explain side-product formation during synthesis?
A4: Competing pathways include:
- Oxidative dimerization : Observed in reactions with TCNE, leading to α-dicyanomethylene adducts (e.g., compounds 9a–d, 41–48% yield) via radical coupling .
- Nucleophilic substitution : Excess hydrazine hydrate can over-functionalize the pyrazine ring, forming triazolopyridothienopyrimidines .
- Over-oxidation : Prolonged exposure to oxygenated solvents may degrade the dihydroquinoxaline intermediate into quinazoline-2,3-diols (yields: 8–11%) .
Analytical and Computational Methods
Q. Q5: Which advanced spectroscopic techniques resolve ambiguities in regioisomer formation?
A5:
- NOESY/ROESY NMR : Differentiates regioisomers by correlating spatial proximity of methyl groups and aromatic protons.
- HPLC-MS with ion mobility : Separates isomers based on collision cross-section differences.
- DFT calculations : Predicts thermodynamic stability of regioisomers; for example, methyl groups at C2/C3 stabilize the pyrido-pyrazine core via hyperconjugation .
Q. Q6: How can computational modeling guide the design of derivatives with enhanced bioactivity?
A6: Molecular docking (AutoDock Vina) and MD simulations predict binding affinity to targets like kinases or phosphatases. For pyrido-pyrimidinones, substituents at C8 (e.g., piperazinyl groups) improve solubility and target engagement via hydrogen bonding with catalytic residues (e.g., in phosphatase PF-06465469) . QSAR models using Hammett constants (σ) and logP values optimize electronic and lipophilic properties .
Functionalization and Applications
Q. Q7: What strategies enable selective functionalization of the 8-amino group?
A7:
- Buchwald-Hartwig amination : Introduces aryl/heteroaryl groups using Pd catalysts (e.g., XPhos-Pd-G3) .
- Mitsunobu reaction : Converts the amino group to ethers or thioethers using DIAD/TPP .
- Schiff base formation : Reacts with aldehydes (e.g., 4-oxo-pyrido-pyrimidine carbaldehydes) to form imine-linked conjugates .
Q. Q8: How does the compound’s core structure influence its pharmacological potential?
A8: The pyrido-pyrazine scaffold mimics purine bases (e.g., adenine), enabling interactions with DNA/RNA or enzyme active sites. Derivatives with 8-aminomethyl substitutions exhibit enhanced kinase inhibition (IC₅₀ < 100 nM in phosphatase assays) . Methyl groups at C2/C3 reduce metabolic degradation by cytochrome P450 enzymes, as shown in microsomal stability assays .
Data Contradictions and Reproducibility
Q. Q9: How can researchers reconcile discrepancies in reported synthetic yields for analogous compounds?
A9: Variations arise from:
- Oxygen sensitivity : Reactions in non-degassed solvents (vs. inert atmospheres) lower yields by 10–15% .
- Hydrazine hydrate purity : Commercial batches with <99% purity generate side-products (e.g., triazolo derivatives) .
- Catalyst lot variability : Pd catalysts with residual ligands (e.g., XPhos) alter coupling efficiency .
Q. Q10: What validation steps ensure reproducibility in biological assays for derivatives?
A10:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
